

Spectroscopic Analysis of 2-Amino-1-(isoxazol-3-yl)ethanone: A Technical Guide

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Compound of Interest

Compound Name: 2-Amino-1-(isoxazol-3-yl)ethanone

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Abstract: This document provides a comprehensive technical overview of the spectroscopic analysis of the novel heterocyclic compound **2-Amino-1-(isoxazol-3-yl)ethanone**. Due to the limited availability of published experimental data for this specific molecule, this guide is based on established spectroscopic principles and predicted data for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). The methodologies and expected spectral characteristics detailed herein serve as a foundational resource for researchers involved in the synthesis, characterization, and application of isoxazole-containing compounds in drug discovery and development.

Introduction

2-Amino-1-(isoxazol-3-yl)ethanone is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the isoxazole scaffold in a wide range of biologically active molecules. The structural elucidation and confirmation of purity of this and related compounds are critically dependent on a suite of spectroscopic techniques, including NMR, IR, and MS. This guide presents the predicted spectroscopic data for **2-Amino-1-(isoxazol-3-yl)ethanone** and provides generalized experimental protocols for its analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Amino-1-(isoxazol-3-yl)ethanone**. These values are derived from computational models and analysis of structurally

similar compounds.

Table 1: Predicted ^1H NMR Spectroscopic Data (500 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.90	s	1H	H-5 (isoxazole)
~7.80	br s	2H	-NH ₂
~6.80	s	1H	H-4 (isoxazole)
~4.20	s	2H	-CH ₂ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data (125 MHz, DMSO- d_6)

Chemical Shift (δ) ppm	Assignment
~195.0	C=O
~160.0	C-3 (isoxazole)
~158.0	C-5 (isoxazole)
~105.0	C-4 (isoxazole)
~50.0	-CH ₂ -

Table 3: Predicted Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	N-H stretch (amine)
~1700	Strong	C=O stretch (ketone)
~1620	Medium	C=N stretch (isoxazole)
~1500	Medium	N-H bend (amine)
~1450	Medium	C-H bend (alkane)
~1350	Medium	C-N stretch
~900	Medium	N-O stretch

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

m/z	Relative Intensity (%)	Assignment
126	~60	[M] ⁺ (Molecular Ion)
98	~40	[M - CO] ⁺
83	~100	[isoxazole-C≡O] ⁺
55	~30	[C ₃ H ₃ N] ⁺
43	~50	[CH ₂ =C=O] ⁺

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **2-Amino-1-(isoxazol-3-yl)ethanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

- Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
- Data Acquisition:
 - Tune and lock the spectrometer on the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity.
 - Acquire a ^1H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
 - Acquire a ^{13}C NMR spectrum, often requiring a larger number of scans for adequate signal-to-noise.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as a reference.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty, clean ATR crystal.
 - Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

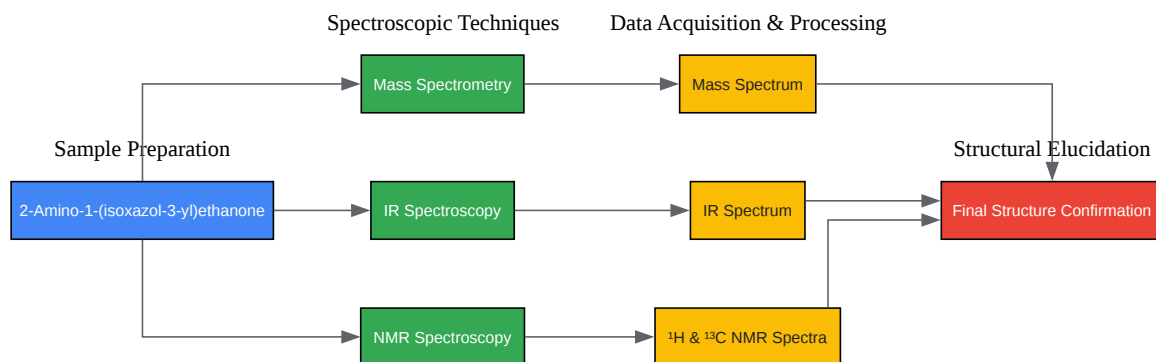
- Data Processing: Label the significant peaks in the spectrum with their corresponding wavenumbers.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this is often done using a direct insertion probe.
- Ionization: The sample is vaporized and then ionized. Electron Ionization (EI) is a common method for small, relatively stable organic molecules.^{[1][2][3][4][5]} In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the formation of a molecular ion and characteristic fragment ions.^{[1][2][3][4][5]}
- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z .
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

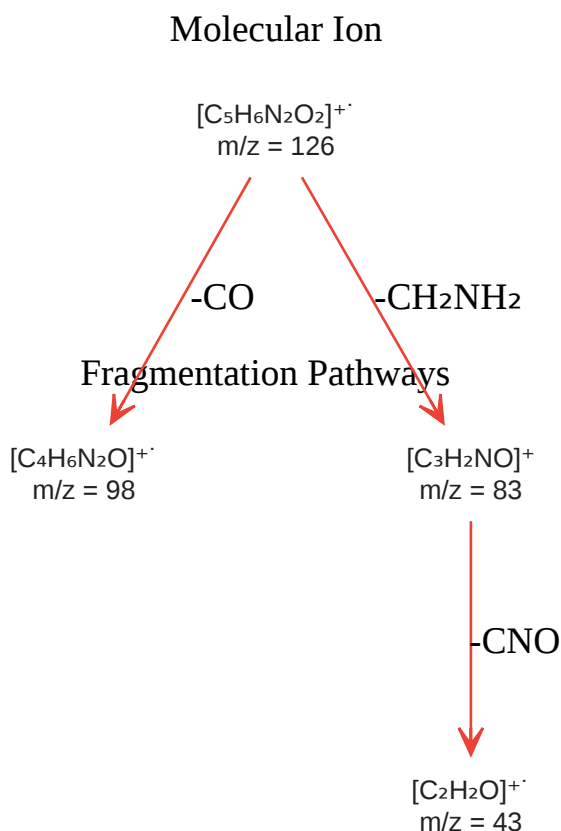
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the predicted fragmentation pathway for **2-Amino-1-(isoxazol-3-yl)ethanone**.



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General workflow for spectroscopic analysis.



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Predicted MS fragmentation of **2-Amino-1-(isoxazol-3-yl)ethanone**.

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